molecular formula C11H12N2O3 B3048088 5-Methyl-2-phenyl-1h-imidazole-4-carboxylic acid hydrate CAS No. 1559064-09-3

5-Methyl-2-phenyl-1h-imidazole-4-carboxylic acid hydrate

Cat. No.: B3048088
CAS No.: 1559064-09-3
M. Wt: 220.22
InChI Key: KJNXKRTWGLREGH-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrate is a heterocyclic compound that contains an imidazole ring substituted with a methyl group at the 5-position, a phenyl group at the 2-position, and a carboxylic acid group at the 4-position. This compound is known for its potential biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrate can be achieved through several methods. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Another method involves the Debus-Radziszewski synthesis, which uses glyoxal, ammonia, and an aldehyde to form the imidazole ring. This method is advantageous due to its simplicity and the availability of starting materials .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters or amides using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters or amides.

Scientific Research Applications

5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound of the imidazole family, known for its broad range of biological activities.

    2-Phenylimidazole: Similar structure but lacks the carboxylic acid group, which affects its reactivity and biological activity.

    4-Methylimidazole: Similar structure but lacks the phenyl group, which influences its chemical properties and applications.

Uniqueness

5-Methyl-2-phenyl-1H-imidazole-4-carboxylic acid hydrate is unique due to the presence of both a phenyl group and a carboxylic acid group on the imidazole ring. This combination of functional groups enhances its reactivity and allows for a wide range of chemical modifications and biological activities.

Properties

IUPAC Name

5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2.H2O/c1-7-9(11(14)15)13-10(12-7)8-5-3-2-4-6-8;/h2-6H,1H3,(H,12,13)(H,14,15);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNXKRTWGLREGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CC=C2)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1559064-09-3
Record name 1H-Imidazole-5-carboxylic acid, 4-methyl-2-phenyl-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1559064-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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